molecular formula C18H21N3O3 B5717678 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine

1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine

Cat. No. B5717678
M. Wt: 327.4 g/mol
InChI Key: YYAHBHPMMMRUNN-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine, also known as MNPA, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various research studies. In

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine is based on its interaction with the dopamine D2 receptor. 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine acts as an agonist of this receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of various physiological and biochemical processes, including neurotransmitter release, gene expression, and cell proliferation.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine can increase the release of dopamine and inhibit the uptake of dopamine in neuronal cells. Additionally, 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine has been shown to modulate the activity of various enzymes, including tyrosine hydroxylase and cAMP-dependent protein kinase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine in lab experiments is its selectivity for the dopamine D2 receptor. This selectivity allows for more specific and targeted studies of this receptor and its signaling pathways. However, one of the limitations of using 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine is its relatively low potency compared to other dopamine receptor agonists. This limitation may require the use of higher concentrations of 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine in experiments, which can lead to potential toxicity issues.

Future Directions

There are several future directions for the study of 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine. One potential area of research is the development of more potent 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine derivatives that can be used in lower concentrations. Additionally, 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine can be used to study the role of the dopamine D2 receptor in various neurological disorders, such as Parkinson's disease and schizophrenia. Furthermore, 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine can be used to study the interactions between the dopamine D2 receptor and other neurotransmitter systems, such as the glutamatergic and GABAergic systems.

Synthesis Methods

The synthesis of 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine involves the reaction of 2-nitrobenzyl chloride with 1-(2-methoxyphenyl)piperazine in the presence of a base. This reaction results in the formation of 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine as a yellow crystalline solid. The purity of the compound can be improved by recrystallization and column chromatography.

Scientific Research Applications

1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. One of the most significant applications of 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine is in the study of the dopamine D2 receptor. 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine has been shown to be a selective agonist of the dopamine D2 receptor and has been used to study its binding properties and signaling pathways.

properties

IUPAC Name

1-(2-methoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-24-18-9-5-4-8-17(18)20-12-10-19(11-13-20)14-15-6-2-3-7-16(15)21(22)23/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAHBHPMMMRUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5263351

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